(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one
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Overview
Description
LY237216, also known as dirithromycin, is a macrolide antibiotic derived from erythromycin. It is a semi-synthetic compound that has been modified to improve its pharmacokinetic properties. Dirithromycin is used to treat various bacterial infections, including bronchitis, pneumonia, tonsillitis, and skin infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dirithromycin is synthesized by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. This reaction forms a 9-N-11-O-oxazine derivative . The synthetic route involves the following steps:
Reduction of erythromycin oxime: Erythromycin is first converted to erythromycin oxime, which is then reduced to erythromycylamine.
Condensation reaction: Erythromycylamine is reacted with 2-(2-methoxyethoxy)acetaldehyde to form dirithromycin.
Industrial Production Methods
The industrial production of dirithromycin follows the same synthetic route as described above but is scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dirithromycin undergoes several types of chemical reactions, including:
Oxidation and Reduction: Dirithromycin can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Common Reagents and Conditions
Hydrolysis: Acidic conditions or enzymatic action in vivo.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.
Major Products Formed
Hydrolysis: The major product formed is 9(S)-erythromycylamine.
Scientific Research Applications
Dirithromycin has several scientific research applications, including:
Antimicrobial Studies: It is used to study its efficacy against various bacterial strains, including gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis
Pharmacokinetic Studies: Research on its absorption, distribution, metabolism, and excretion in different organisms.
Drug Development: It serves as a model compound for developing new macrolide antibiotics with improved properties.
Mechanism of Action
Dirithromycin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound from which dirithromycin is derived.
Clarithromycin: Another macrolide antibiotic with similar antimicrobial activity.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Uniqueness of Dirithromycin
Dirithromycin is unique due to its improved pharmacokinetic properties compared to erythromycin. It has better tissue penetration and a longer half-life, making it more effective in vivo . Additionally, dirithromycin is more stable under acidic conditions, which enhances its oral bioavailability .
Properties
Molecular Formula |
C42H78N2O14 |
---|---|
Molecular Weight |
835.1 g/mol |
IUPAC Name |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |
InChI |
InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24?,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1 |
InChI Key |
WLOHNSSYAXHWNR-XKZDMFDNSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@H]2C([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O |
Canonical SMILES |
CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |
Origin of Product |
United States |
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